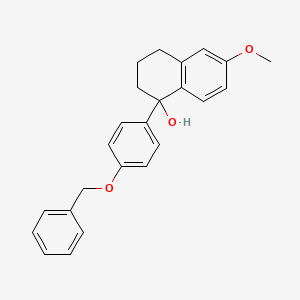
SUCROSEOCTASULFATESODIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose octasulfate sodium is a chemically modified form of sucrose, where eight sulfate groups are attached to the sugar molecule. This compound is known for its high polarity and solubility in water, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose octasulfate sodium is typically synthesized by reacting sucrose with sulfuric acid. The reaction involves the substitution of hydroxyl groups in the sucrose molecule with sulfate groups. This process is usually carried out under controlled temperature and time conditions to ensure complete sulfation .
Industrial Production Methods
In industrial settings, the production of sucrose octasulfate sodium involves large-scale sulfation reactions. The process includes the use of sulfuric acid and other reagents to achieve the desired degree of sulfation. The product is then purified and dried to obtain a stable, solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose octasulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the sulfate groups, potentially converting them back to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of sucrose octasulfate sodium, while reduction reactions may yield partially or fully desulfated products .
Applications De Recherche Scientifique
Sucrose octasulfate sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Sucrose octasulfate sodium is a component of sucralfate, a medication used to treat gastric and duodenal ulcers. .
Mécanisme D'action
Sucrose octasulfate sodium exerts its effects by interacting with specific molecular targets and pathways. In the context of its use in sucralfate, the compound stimulates the release of somatostatin-like immunoreactivity from D cells in the gastric mucosa. This action helps in the healing of ulcers by promoting the release of endogenous gastric somatostatin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum sucrose octasulfate (Sucralfate): Used clinically for the prevention of gastrointestinal ulcers.
Gadofosveset trisodium: A gadolinium-based contrast agent used in magnetic resonance angiography
Uniqueness
Sucrose octasulfate sodium is unique due to its high degree of sulfation, which imparts distinct chemical and physical properties. Its ability to form protective barriers and its high solubility make it particularly useful in medical and industrial applications.
Propriétés
Numéro CAS |
127930-09-0 |
|---|---|
Formule moléculaire |
C11H20O4S |
Poids moléculaire |
248.34 g/mol |
Nom IUPAC |
(2R,6R)-2-methyl-6-[(5S)-5-(sulfanyloxymethyl)oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C11H20O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h8-11,16H,2-7H2,1H3/t8-,9+,10-,11?/m1/s1 |
Clé InChI |
NISORIHKFMUJCM-GZBOUJLJSA-N |
SMILES |
CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS |
SMILES isomérique |
C[C@@H]1CCC[C@H](O1)OC2CC[C@H](O2)COS |
SMILES canonique |
CC1CCCC(O1)OC2CCC(O2)COS |
Synonymes |
SUCROSEOCTASULFATESODIUM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


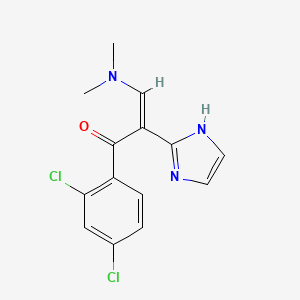
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

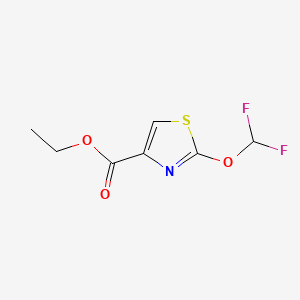
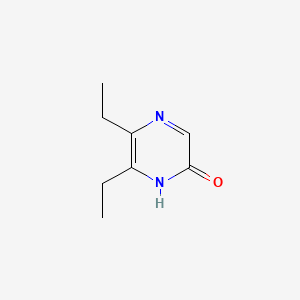
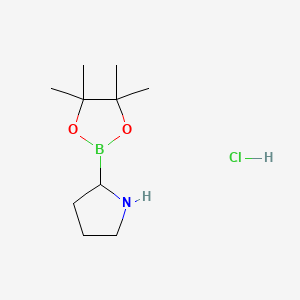
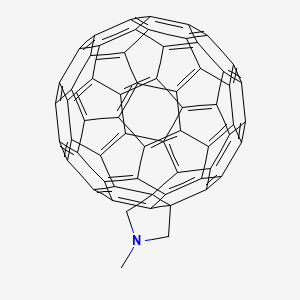

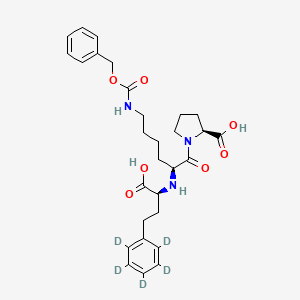
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)
